molecular formula C6H8N6 B13674525 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole

5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole

Cat. No.: B13674525
M. Wt: 164.17 g/mol
InChI Key: LLOSEEHWDJCVIP-UHFFFAOYSA-N
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Description

5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, specific solvents, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, might be common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents might include ethanol, methanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: A simpler analog without the pyrazole ring.

    3-(1-Methyl-3-pyrazolyl)-1H-1,2,4-triazole: Lacking the amino group.

Uniqueness

The presence of both the amino group and the pyrazole ring in 5-Amino-3-(1-methyl-3-pyrazolyl)-1H-1,2,4-triazole might confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

5-(1-methylpyrazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8N6/c1-12-3-2-4(11-12)5-8-6(7)10-9-5/h2-3H,1H3,(H3,7,8,9,10)

InChI Key

LLOSEEHWDJCVIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=NN2)N

Origin of Product

United States

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